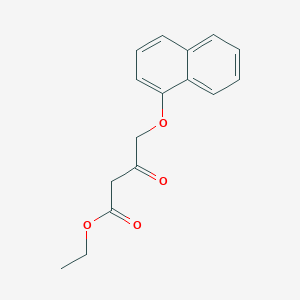

Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate

Description

Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate is a β-keto ester characterized by a naphthalen-1-yloxy group attached to the β-carbon of the butanoate backbone. Its molecular formula is C₁₆H₁₆O₄, with a molecular weight of 284.30 g/mol. The compound features a conjugated keto-ester system, which enhances its reactivity in cyclization and condensation reactions. The naphthalene moiety contributes to its lipophilicity, making it suitable for applications in organic synthesis, particularly in constructing polycyclic frameworks or bioactive molecules .

Properties

IUPAC Name |

ethyl 4-naphthalen-1-yloxy-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-2-19-16(18)10-13(17)11-20-15-9-5-7-12-6-3-4-8-14(12)15/h3-9H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMJZQVLNSEVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate typically involves the reaction of naphthalen-1-ol with ethyl 4-chloro-3-oxobutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of naphthalen-1-ol attacks the carbon atom bonded to the chlorine in ethyl 4-chloro-3-oxobutanoate, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the ester and keto groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate differ primarily in their aromatic substituents and electronic properties. Below is a detailed comparison:

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

In contrast, smaller groups like benzyloxy (Ethyl 4-(benzyloxy)-3-oxobutanoate) reduce steric hindrance, favoring faster reaction kinetics in cycloadditions . Electron-withdrawing groups (e.g., nitro in Ethyl 4-(2-nitrophenyl)-3-oxobutanoate) increase the electrophilicity of the β-keto ester, accelerating nucleophilic attacks.

Physicochemical Properties: Lipophilicity: The naphthalene derivative exhibits higher logP values compared to phenyl or fluorophenyl analogs, enhancing membrane permeability in biological systems. Boiling Points: Ethyl 4-(benzyloxy)-3-oxobutanoate has a reported boiling point of 113–115°C at 0.05 Torr, while the naphthalene analog likely has a higher boiling point due to increased molecular weight .

Synthetic Applications: this compound is used in synthesizing polycyclic aromatic compounds via Claisen-Schmidt condensations, leveraging its rigid aromatic system. Ethyl 4-(4-fluorophenyl)-3-oxobutanoate is preferred in pharmaceutical intermediates due to its balance of reactivity and bioavailability .

Research Findings

- Cyclization Efficiency : The naphthalene derivative shows slower cyclization rates compared to benzyloxy analogs due to steric hindrance, as observed in studies of similar β-keto esters .

- Biological Activity: Compounds with phthalimidoethoxy substituents (e.g., Ethyl 4-(2-phthalimidoethoxy)-3-oxobutanoate) exhibit improved antimicrobial activity, suggesting that bulkier groups may enhance interaction with microbial enzymes .

Biological Activity

Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of an ethyl ester group attached to a naphthalene moiety and a keto group. Its structural formula can be represented as follows:

This compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, which can influence its biological activity .

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The naphthalene ring can intercalate with DNA, potentially affecting transcription and replication processes. Additionally, the ester group may undergo hydrolysis, releasing active metabolites that interact with various cellular pathways .

Enzyme Interactions

Research indicates that this compound can be utilized in studies on enzyme interactions and metabolic pathways. It has been shown to modulate the activity of certain enzymes, which could have implications for drug design and development .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been implicated in the inhibition of tumor cell proliferation in various cancer cell lines. The compound demonstrated significant cytotoxic effects against human cervical (HeLa) and liver (HepG2) cancer cells .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis via DNA intercalation |

| HepG2 | 15.0 | Inhibition of cell cycle progression |

| A549 | 18.0 | Modulation of enzyme activity |

Antioxidant Properties

In addition to its anticancer effects, this compound exhibits antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular systems, which is crucial for protecting cells from damage .

Case Studies

- In Vivo Studies : A study involving mice bearing Ehrlich Ascites Carcinoma (EAC) reported that treatment with this compound resulted in a complete reduction of tumor cell viability. The treated mice showed improved survival rates and no significant organ toxicity .

- Molecular Docking Studies : Molecular docking analyses have indicated that this compound binds effectively to key receptors involved in cancer progression, suggesting potential therapeutic applications in targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.